BenchChemオンラインストアへようこそ!

3-(5-Methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one

Medicinal Chemistry Drug Design Physicochemical Profiling

3-(5-Methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one (CAS 60723-59-3) is a synthetic heterocyclic compound belonging to the chromen-4-one (chromone) class, bearing a 5-methyl-1,3,4-oxadiazole substituent at the 3-position. Its molecular formula is C₁₂H₈N₂O₃ with a molecular weight of 228.20 g/mol, an exact mass of 228.053, and a predicted LogP of 2.15.

Molecular Formula C12H8N2O3
Molecular Weight 228.20 g/mol
CAS No. 60723-59-3
Cat. No. B11879833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one
CAS60723-59-3
Molecular FormulaC12H8N2O3
Molecular Weight228.20 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C2=COC3=CC=CC=C3C2=O
InChIInChI=1S/C12H8N2O3/c1-7-13-14-12(17-7)9-6-16-10-5-3-2-4-8(10)11(9)15/h2-6H,1H3
InChIKeyUKLKBYTVYSXRQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one (CAS 60723-59-3): Procurement-Relevant Chemical Identity and Physicochemical Baseline


3-(5-Methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one (CAS 60723-59-3) is a synthetic heterocyclic compound belonging to the chromen-4-one (chromone) class, bearing a 5-methyl-1,3,4-oxadiazole substituent at the 3-position . Its molecular formula is C₁₂H₈N₂O₃ with a molecular weight of 228.20 g/mol, an exact mass of 228.053, and a predicted LogP of 2.15 . The compound is structurally characterized by a planar benzopyran-4-one core conjugated with an electron-deficient oxadiazole ring, which imparts distinct electronic properties relevant to both medicinal chemistry and materials science applications . This compound serves as the non-halogenated parent scaffold within the 3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one series and is commercially available from specialty chemical suppliers for research purposes only .

Why Generic Substitution Fails for 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one: A Comparator-Driven Rationale


Chromone-oxadiazole hybrids cannot be treated as interchangeable commodities because even minor structural perturbations produce quantifiable shifts in physicochemical properties, reactivity, and biological target engagement. The presence or absence of a single halogen substituent at position 6 of the chromen-4-one core fundamentally alters the scaffold's electronic character and molecular recognition profile . The 5-methyl group on the oxadiazole ring is not merely a passive substituent; molecular docking studies on related chromen-4-one-oxadiazole hybrids indicate that this methyl group enhances hydrophobic interactions within enzyme active sites, directly influencing inhibitory potency . Furthermore, the oxadiazole connectivity at the 3-position of the chromone—as opposed to the more common 2-position substitution pattern—creates a distinct vector for molecular recognition that is not replicated by regioisomeric analogs [1]. These structural features collectively mean that substituting this compound with a close analog such as 6-bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one (CAS 293740-63-3) or chromone-3-carboxylic acid (CAS 39079-62-4) would yield a different physicochemical and pharmacological profile, compromising experimental reproducibility and SAR continuity .

Quantitative Differential Evidence Guide: 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one vs. Closest Analogs


Molecular Weight Reduction vs. 6-Bromo Analog: Impact on Lead-Likeness and Permeability

The target compound has a molecular weight of 228.20 g/mol, compared to 307.10 g/mol for its 6-bromo analog (CAS 293740-63-3), representing a 25.7% reduction in mass . This difference translates into a substantially lower heavy atom count (17 vs. 18), which is directly relevant to compliance with lead-likeness filters such as the Rule of Three, where MW < 300 is a key criterion for fragment-based drug discovery [1]. The predicted LogP of 2.15 for the target compound versus an estimated LogP of approximately 2.7 for the brominated analog indicates a meaningful difference in lipophilicity, which affects membrane permeability, solubility, and non-specific protein binding .

Medicinal Chemistry Drug Design Physicochemical Profiling

Absence of Halogen at Position 6: Differentiated Synthetic Versatility for Cross-Coupling Chemistry

The target compound lacks the bromine atom at the 6-position that defines its closest commercially available analog (CAS 293740-63-3). This structural difference is functionally significant: the 6-bromo analog is pre-functionalized for Suzuki-Miyaura, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions at that position, whereas the target compound presents an unsubstituted aromatic ring that can be selectively functionalized via electrophilic aromatic substitution or directed C–H activation strategies . The absence of a heavy halogen also eliminates potential dehalogenation side reactions under reductive conditions, making the target compound more compatible with hydrogenation or metal-hydride reduction steps in multi-step synthetic sequences .

Synthetic Chemistry Scaffold Diversification Cross-Coupling

3-Position Oxadiazole Connectivity: Distinct Pharmacophoric Geometry vs. Chromone-3-Carboxylic Acid

The target compound replaces the carboxylic acid group of chromone-3-carboxylic acid (CAS 39079-62-4) with a 5-methyl-1,3,4-oxadiazole heterocycle at the identical 3-position. This represents a classic carboxylic acid-to-oxadiazole bioisosteric replacement, yet the two scaffolds differ fundamentally: the target compound has a predicted LogP of 2.15 versus approximately 1.4 for chromone-3-carboxylic acid, and a PSA of 69.13 Ų versus approximately 76 Ų for the acid . Chromone-3-carboxylic acid is a known potent and selective human monoamine oxidase B (hMAO-B) inhibitor, whereas the oxadiazole analog, by replacing the acidic proton with a heteroaromatic ring, is expected to exhibit a divergent target engagement profile due to the loss of the carboxylate pharmacophore and gain of the oxadiazole's hydrogen-bond acceptor capacity [1].

Medicinal Chemistry Pharmacophore Design Bioisosteric Replacement

Synthetic Provenance: Access via 3-Formylchromone Route with Established Literature Precedent

The target compound can be synthesized via a well-established general method for 3-(5-aryl-1,3,4-oxadiazol-2-yl)chromones starting from 3-formylchromone [1]. This route proceeds through acylhydrazone formation followed by oxidative cyclization to generate the oxadiazole ring, as documented in the primary literature [2]. In contrast, the more widely available 6-bromo analog (CAS 293740-63-3) typically requires additional synthetic steps including bromination of the chromone core, which introduces regioselectivity challenges and may lower overall yield. The patent CN101012206A describes foundational methodology for synthesizing 5-methyl-1,3,4-oxadiazole intermediates adaptable for producing the target compound via condensation with an appropriate chromen-4-one precursor [3].

Synthetic Methodology Heterocyclic Chemistry Scaffold Accessibility

Optimal Research and Procurement Application Scenarios for 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one


Fragment-Based Drug Discovery: Non-Halogenated Chromone-Oxadiazole Scaffold as a Fragment Library Entry

With a molecular weight of 228.20 g/mol, LogP of 2.15, and no heavy halogens, 3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one satisfies the Rule of Three criteria for fragment-based screening libraries . The planar chromone core provides a rigid aromatic scaffold amenable to structure-based design, while the oxadiazole ring offers hydrogen-bond acceptor capacity without introducing a formal charge at physiological pH. Procurement of this compound is warranted for fragment libraries targeting enzymes with aromatic-rich active sites, where the chromone-oxadiazole pharmacophore can establish π-stacking and H-bond interactions simultaneously .

Divergent Medicinal Chemistry SAR: Clean 6-Position for Electrophilic Diversification

Unlike the pre-functionalized 6-bromo analog (CAS 293740-63-3), this compound presents an unsubstituted aromatic C6 position, enabling electrophilic aromatic substitution (nitration, halogenation, sulfonation) or directed C–H activation to install diverse functional groups . This makes it the preferred procurement choice for medicinal chemistry teams planning systematic SAR exploration at the chromone 6-position without being constrained to cross-coupling-compatible functional groups, which may not tolerate late-stage intermediates with sensitive functionalities .

Bioisosteric Replacement Studies: Oxadiazole as Carboxylic Acid Mimic

The target compound serves as a direct bioisostere of chromone-3-carboxylic acid (CAS 39079-62-4), replacing the ionizable carboxyl group with a neutral, heteroaromatic oxadiazole ring [1]. This substitution increases LogP by approximately 0.75 units while reducing polar surface area, properties associated with improved membrane permeability . Procurement is indicated for programs seeking to improve the pharmacokinetic profile of chromone-based leads that suffer from poor CNS penetration or pH-dependent solubility due to a carboxylic acid moiety, while retaining the chromone scaffold's core pharmacophoric geometry .

Materials Science: Electron-Transport Materials Based on Extended π-Systems

The compound's extended π-conjugated system, combining an electron-rich chromone with an electron-deficient oxadiazole ring, creates an inherent donor-acceptor architecture relevant to organic electronics . The absence of bromine eliminates heavy-atom quenching effects that can compromise photoluminescence quantum yields, making this compound a candidate for evaluation as an electron-transport layer component or fluorescent probe where brominated analogs may suffer from intersystem crossing-mediated non-radiative decay .

Quote Request

Request a Quote for 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.